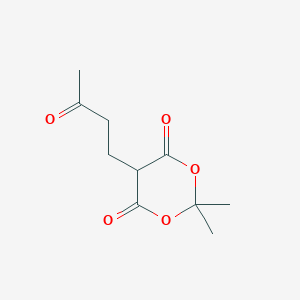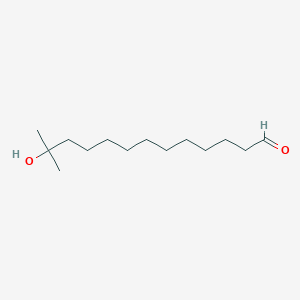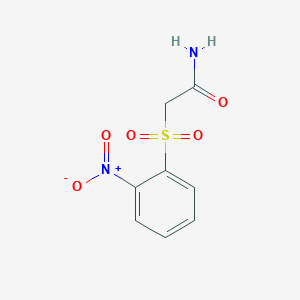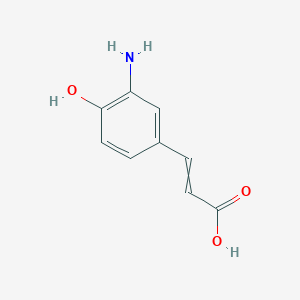![molecular formula C6H15ClNO5P B14361960 2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride CAS No. 93913-79-2](/img/no-structure.png)
2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride is a chemical compound with the CAS number 93913-79-2. This compound is known for its unique structure, which includes a diethylaminooxy group, a hydroxyphosphoryl group, and an acetic acid moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride typically involves the reaction of diethylamine with a phosphorylating agent, followed by the introduction of an acetic acid moiety. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amine derivatives.
Substitution: The diethylaminooxy group can be substituted with other nucleophiles, resulting in a variety of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphorylated derivatives, amine derivatives, and substituted compounds with varying functional groups. These products are often used as intermediates in further chemical synthesis or as final products in various applications.
Aplicaciones Científicas De Investigación
2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride include:
Phosphorylated amino acids: Compounds like phosphoserine and phosphotyrosine share similar phosphoryl groups.
Aminooxy compounds: Molecules such as aminooxyacetic acid have related aminooxy functional groups.
Diethylamine derivatives: Chemicals like diethylamine hydrochloride exhibit similar diethylamine moieties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, offering advantages over other similar compounds in terms of versatility and specificity.
Propiedades
| 93913-79-2 | |
Fórmula molecular |
C6H15ClNO5P |
Peso molecular |
247.61 g/mol |
Nombre IUPAC |
2-[diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H14NO5P.ClH/c1-3-7(4-2)12-13(10,11)5-6(8)9;/h3-5H2,1-2H3,(H,8,9)(H,10,11);1H |
Clave InChI |
KWFMYJXNUCKHPT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)OP(=O)(CC(=O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)




![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
